4-chloro-2-(3-chlorophenyl)-5-(3,5-dimethyl-1H-pyrazol-1-yl)-3(2H)-pyridazinone
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Overview
Description
4-chloro-2-(3-chlorophenyl)-5-(3,5-dimethyl-1H-pyrazol-1-yl)-3(2H)-pyridazinone is a synthetic organic compound that belongs to the pyridazinone class This compound is characterized by its complex structure, which includes a pyridazinone core substituted with chloro, chlorophenyl, and dimethylpyrazol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(3-chlorophenyl)-5-(3,5-dimethyl-1H-pyrazol-1-yl)-3(2H)-pyridazinone typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Substitution Reactions:
Pyrazolyl Group Addition: The 3,5-dimethyl-1H-pyrazol-1-yl group is introduced via nucleophilic substitution reactions, often using pyrazole derivatives and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-(3-chlorophenyl)-5-(3,5-dimethyl-1H-pyrazol-1-yl)-3(2H)-pyridazinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of substituted pyridazinones.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-chloro-2-(3-chlorophenyl)-5-(3,5-dimethyl-1H-pyrazol-1-yl)-3(2H)-pyridazinone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of specific pathways. The exact molecular targets and pathways involved can vary based on the compound’s structure and the context of its use.
Comparison with Similar Compounds
4-chloro-2-(3-chlorophenyl)-5-(3,5-dimethyl-1H-pyrazol-1-yl)-3(2H)-pyridazinone can be compared with other pyridazinone derivatives, such as:
4-chloro-2-(3-chlorophenyl)-5-(1H-pyrazol-1-yl)-3(2H)-pyridazinone: Lacks the dimethyl groups on the pyrazole ring, which may affect its chemical reactivity and biological activity.
This compound: Similar structure but with different substituents, leading to variations in properties and applications.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-chloro-2-(3-chlorophenyl)-5-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N4O/c1-9-6-10(2)20(19-9)13-8-18-21(15(22)14(13)17)12-5-3-4-11(16)7-12/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHMABRBJYKDLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C(C(=O)N(N=C2)C3=CC(=CC=C3)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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